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Compound of Interest

2-(Cbz-amino)acetaldehyde
Compound Name:
Dimethyl Acetal

Cat. No.: B178112

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Cbz-
amino)acetaldehyde dimethyl acetal, a key intermediate in various synthetic applications,
particularly in the development of pharmaceutical compounds. This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis.

While direct experimental spectral data for 2-(Cbz-amino)acetaldehyde dimethyl acetal (CAS
114790-39-5) is not readily available in public databases, this guide compiles predicted values
and relevant data from its constituent precursor, aminoacetaldehyde dimethyl acetal, and the
benzyl carbamate protecting group. This information serves as a valuable reference for the
characterization of this compound.

Chemical Structure and Properties

2-(Cbz-amino)acetaldehyde dimethyl acetal, also known as benzyl N-(2,2-
dimethoxyethyl)carbamate, possesses the molecular formula C12H17NO4 and a molecular
weight of 239.27 g/mol . Its structure combines the aminoacetaldehyde dimethyl acetal core
with a benzyloxycarbonyl (Cbz) protecting group.

Spectroscopic Data
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The following tables summarize the expected and observed spectroscopic data for 2-(Chz-
amino)acetaldehyde dimethyl acetal and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data
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Chemical Coupling
Compound Solvent Shift (3) Multiplicity Constant Assignment
ppm (J) Hz
2-(Cbz-
amino)acetal
dehyde
) CDClIs ~7.35 m - CeHs-
dimethyl
acetal
(Predicted)
~5.10 s - -CH2-Ph
~5.0 (broad) brs - -NH-
~4.40 t ~5.0 -CH(OCHs)2
~3.40 dt ~5.0, ~5.5 -CHz2-NH-
~3.35 s - -OCHs
Aminoacetald
ehyde
] CDCls 4.38 t 5.4 -CH(OCHs)2
dimethyl
acetal
3.34 s - -OCHs
2.76 d 54 -CH2-NH:z
1.54 S - -NH:z
Benzyl
CDCls 7.39-7.29 m - CeHs-
carbamate
5.15 s - -CHz2-Ph
4.95 brs - -NH:z
Table 2: 13C NMR Spectroscopic Data
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Chemical Shift (8)

Compound Solvent Assignment
pPpm
2-(Cbz-
amino)acetaldehyde
) CDCls ~156.5 C=0 (carbamate)
dimethyl acetal
(Predicted)
C (aromatic,
~136.5
quaternary)
~128.5, ~128.0 CH (aromatic)
~103.0 -CH(OCHs)2
~67.0 -CH2-Ph
~54.0 -OCHs
~44.0 -CH2-NH-
Aminoacetaldehyde
_ CDCls 104.2 -CH(OCHs)2
dimethyl acetal
54.1 -OCHs
46.1 -CH2-NH:2
Benzyl carbamate CDCls 158.4 C=0 (carbamate)
C (aromatic,
136.2
quaternary)

128.6, 128.3, 128.2

CH (aromatic)

67.2

-CH2-Ph

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data
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Wavenumber Functional Group
Compound Sample Phase .
(cm™?) Assignment
2-(Cbz-
amino)acetaldehyde N-H stretch
] Neat ~3350

dimethyl acetal (carbamate)
(Predicted)
~3050 C-H stretch (aromatic)
~2950, ~2850 C-H stretch (aliphatic)

C=0 stretch
~1710

(carbamate)
~1530 N-H bend (carbamate)

C-O stretch
~1250

(carbamate)
~1100, ~1050 C-O stretch (acetal)
Aminoacetaldehyde

) Neat 3380, 3310 N-H stretch
dimethyl acetal
2930, 2830 C-H stretch
1120, 1070 C-O stretch
Benzyl carbamate KBr disc 3331, 3181 N-H stretch
1689 C=0 stretch
1547 N-H bend
1260 C-O stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data
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L m/z (relative Fragment
Compound lonization Method ) . ]
intensity %) Assignment
2-(Cbz-
amino)acetaldehyde Protonated molecular
) ESI+ 240.1230 [M+H]* )

dimethyl acetal ion
(Predicted)
194.1 [M - CHs02]*

C7HsO]* (benzyl
108.1 [C7HaOL" ( Y

alcohol)
91.1 [C7H7]* (tropylium ion)

[C3H702]*
75.1 (dimethoxyethyl

fragment)
Aminoacetaldehyde Molecular ion and

. El 104 (M-1), 75, 44
dimethyl acetal fragments
Molecular ion and

Benzyl carbamate El 151 (M+), 108, 91, 79

fragments

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

¢ Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of
deuterated chloroform (CDClIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

o Data Acquisition: *H and 13C NMR spectra are recorded at room temperature. Standard pulse
sequences are used for data acquisition.
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IR Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For a liquid sample, a thin film is prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared
by grinding a small amount of the sample with KBr powder and pressing it into a disk.

o Data Acquisition: The spectrum is recorded over a range of 4000-400 cm™1,

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray
ionization (ESI) source.

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL and infused into the mass
spectrometer.

o Data Acquisition: The mass spectrum is acquired in positive ion mode over a suitable m/z
range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 2-(Cbz-amino)acetaldehyde dimethyl acetal.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-(Chz-
amino)acetaldehyde dimethyl acetal.

« To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2-(Cbz-
amino)acetaldehyde Dimethyl Acetal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178112#spectroscopic-data-for-2-cbz-amino-
acetaldehyde-dimethyl-acetal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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